molecular formula C25H19N3O3 B432827 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-9-oxo-9H-fluorene-4-carboxamide CAS No. 138773-23-6

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-9-oxo-9H-fluorene-4-carboxamide

Cat. No.: B432827
CAS No.: 138773-23-6
M. Wt: 409.4g/mol
InChI Key: MDZWKDQDSPYKGR-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-9-oxo-9H-fluorene-4-carboxamide is a useful research compound. Its molecular formula is C25H19N3O3 and its molecular weight is 409.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Apoptosis Inducers and Anti-Cancer Activity

The compound "N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide" was identified as a novel apoptosis inducer with sub-micromolar potencies for caspase induction and growth inhibition in various human cancer cells. Structured activity relationship (SAR) studies highlighted the importance of the carboxamide group, leading to the identification of potent compounds with broad activity in caspase activation assays and cell growth inhibition assays, retaining sub-micromolar EC50 and GI50 values in cancer cells (Kemnitzer et al., 2009).

Heterocyclic Synthesis

The starting compound, as part of the synthesis of various heterocyclic derivatives, served as a key intermediate for the synthesis of pyrazole, pyridine, and pyrimidine derivatives. These compounds were characterized by elemental analyses and spectral data, indicating their potential for further applications in medicinal chemistry and as nucleotide protein targets (Fadda et al., 2012).

Structure Elucidation and Designer Drug Analysis

Detailed structure elucidation processes using NMR spectroscopic and mass spectrometric techniques have been conducted on compounds with highly substituted pyrazole skeletons. Such studies are essential for identifying novel compounds, including designer drugs, and understanding their molecular structures for further pharmacological evaluation (Girreser et al., 2016).

Antipyrine Derivatives and Molecular Interactions

Research into antipyrine-like derivatives, such as N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, has explored their synthesis, biological evaluation, and molecular interactions. Studies include X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, highlighting the significance of hydrogen bonds and π-interactions in stabilizing molecular assemblies (Saeed et al., 2020).

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-9-oxofluorene-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3/c1-15-22(25(31)28(27(15)2)16-9-4-3-5-10-16)26-24(30)20-14-8-13-19-21(20)17-11-6-7-12-18(17)23(19)29/h3-14H,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZWKDQDSPYKGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC4=C3C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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